molecular formula C17H15ClN4O B7545719 1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide

1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide

Cat. No. B7545719
M. Wt: 326.8 g/mol
InChI Key: FYASBVLGWGXOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide, commonly known as "CCP" is a chemical compound that has been extensively studied for its potential use in scientific research. CCP is a pyrazole-based compound that has been shown to have a variety of biological effects, including anti-inflammatory and analgesic properties. In

Mechanism of Action

The exact mechanism of action of CCP is not fully understood, but it is thought to act on the central nervous system by inhibiting the activity of certain enzymes and receptors. It has been shown to have a high affinity for the cannabinoid CB1 receptor, which is involved in the regulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
CCP has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases. In addition, CCP has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCP is its versatility in scientific research. It has been shown to have a variety of biological effects, which makes it useful for a wide range of studies. However, there are also limitations to its use in lab experiments. For example, CCP can be difficult to synthesize, and its effects can be difficult to measure accurately.

Future Directions

There are many future directions for research on CCP. One area of interest is the potential use of CCP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new synthetic routes for CCP that are more efficient and cost-effective. Finally, there is a need for further studies on the mechanism of action of CCP and its effects on the central nervous system.

Synthesis Methods

The synthesis of CCP involves a multistep process that begins with the reaction of 2-chlorobenzaldehyde with methylpyridine-2-carboxylic acid to form an intermediate compound. This intermediate is then reacted with hydrazine to form the pyrazole ring, which is subsequently functionalized with a carboxamide group. The final product is obtained through a purification process that involves recrystallization and chromatography.

Scientific Research Applications

CCP has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a variety of biological effects, including anti-inflammatory and analgesic properties. CCP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-12-5-4-8-16(20-12)21-17(23)14-9-19-22(11-14)10-13-6-2-3-7-15(13)18/h2-9,11H,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYASBVLGWGXOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CN(N=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide

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